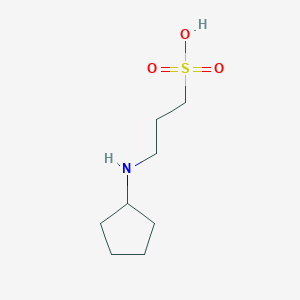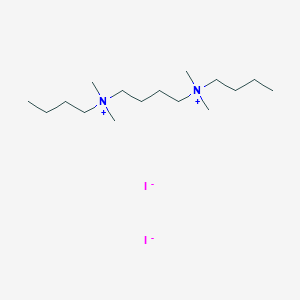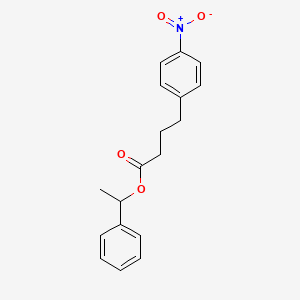![molecular formula C12H18N2S B14220792 2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine CAS No. 830321-08-9](/img/structure/B14220792.png)
2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine is a chemical compound that belongs to the class of heterocyclic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an oct-1-en-1-yl group attached to the sulfur atom, which is further connected to the pyrimidine ring. Pyrimidines are widely recognized for their presence in nucleic acids (DNA and RNA) and their significant role in various biological processes.
Méthodes De Préparation
The synthesis of 2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine derivatives with oct-1-en-1-yl halides in the presence of a base such as potassium carbonate. The reaction typically occurs at room temperature and yields the desired product in good yields (68-90%) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oct-1-en-1-yl group can be replaced by other nucleophiles such as amines or alcohols. Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, platinum).
Applications De Recherche Scientifique
2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor for the development of new materials.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine can be compared with other similar compounds, such as:
2-[(Oct-1-en-1-yl)sulfanyl]pyridine: This compound has a pyridine ring instead of a pyrimidine ring, which may result in different chemical and biological properties.
2-[(Oct-1-en-1-yl)sulfanyl]thiophene: This compound contains a thiophene ring, which is a five-membered heterocyclic ring with a sulfur atom, leading to distinct reactivity and applications.
2-[(Oct-1-en-1-yl)sulfanyl]benzimidazole: This compound has a benzimidazole ring, which is a fused bicyclic ring system containing nitrogen atoms, offering unique biological activities.
Propriétés
Numéro CAS |
830321-08-9 |
|---|---|
Formule moléculaire |
C12H18N2S |
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
2-oct-1-enylsulfanylpyrimidine |
InChI |
InChI=1S/C12H18N2S/c1-2-3-4-5-6-7-11-15-12-13-9-8-10-14-12/h7-11H,2-6H2,1H3 |
Clé InChI |
FFYGZLXEWKOSKL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CSC1=NC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14220716.png)
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine](/img/structure/B14220721.png)
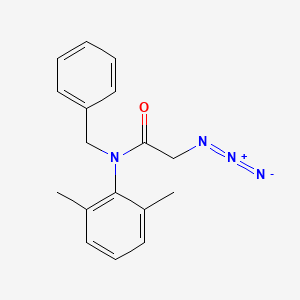
![Benzoic acid, 2-[(3-methoxyphenyl)methoxy]-](/img/structure/B14220732.png)
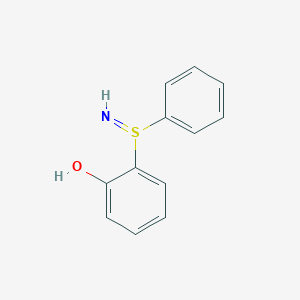
![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)
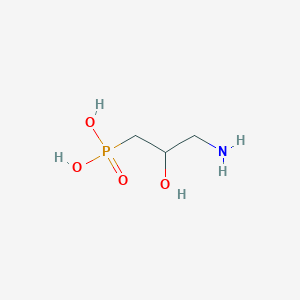

![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)
